1-{2-[(3,4-Difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a difluorophenyl group, a carbamoyl group, and a pyridine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps, including the formation of the pyridine ring and the introduction of the difluorophenyl and carbamoyl groups. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This method is widely used for forming carbon-carbon bonds and can be employed to introduce the difluorophenyl group.
Amidation reactions: These reactions are used to introduce the carbamoyl group, often involving reagents such as carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring and the difluorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Cabozantinib Impurity: 1-{[(3,4-Difluorophenyl)amino]carbonyl}cyclopropane-1-carboxylic acid.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Uniqueness
1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is unique due to its specific combination of functional groups and the presence of the difluorophenyl and pyridine moieties
Properties
Molecular Formula |
C14H10F2N2O4 |
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Molecular Weight |
308.24 g/mol |
IUPAC Name |
1-[2-(3,4-difluoroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H10F2N2O4/c15-10-3-2-9(5-11(10)16)17-12(19)7-18-6-8(14(21)22)1-4-13(18)20/h1-6H,7H2,(H,17,19)(H,21,22) |
InChI Key |
BBDYUNJCBOSXPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CN2C=C(C=CC2=O)C(=O)O)F)F |
Origin of Product |
United States |
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